molecular formula C11H10O5 B11786331 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11786331
M. Wt: 222.19 g/mol
InChI Key: AAVHJLVLMCBWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a tetrahydrofuran-based carboxylic acid derivative featuring a 3-hydroxyphenyl substituent at the 2-position and a ketone group at the 5-position. Its structure combines a rigid tetrahydrofuran ring with polar functional groups, making it relevant for studies in medicinal chemistry, particularly in melanogenesis inhibition and antioxidant activity, as suggested by analogs in the same structural family .

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H10O5/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15)

InChI Key

AAVHJLVLMCBWPX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC(=CC=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with a suitable diene in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C. The reaction proceeds through a Diels-Alder reaction followed by oxidation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-70°C.

Major Products Formed

    Oxidation: Formation of 2-(3-oxophenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

    Reduction: Formation of 2-(3-hydroxyphenyl)-5-hydroxytetrahydrofuran-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . This potential makes it a candidate for developing new antimicrobial agents amidst rising antibiotic resistance.

Anti-inflammatory and Antioxidant Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory and antioxidant properties. These characteristics are crucial for further pharmacological investigations aimed at treating inflammatory diseases .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. This versatility allows for modifications that can lead to derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant pathogens. The results demonstrated structure-dependent activity, highlighting the potential for developing new scaffolds targeting Gram-positive bacteria and drug-resistant fungi .

Case Study 2: In Vitro Cytotoxicity

In another investigation, derivatives of the compound were tested for cytotoxic effects on human lung cancer cell lines (A549). The study found that specific derivatives exhibited significant anticancer activity, suggesting that modifications to the original compound could yield promising anticancer agents .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydrofuran ring can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is structurally related to several tetrahydrofuran-3-carboxylic acid derivatives, differing in aromatic substituents and stereochemistry. Key analogs include:

Compound Name Substituent at 2-Position Key Functional Groups CAS Number Molecular Formula Molecular Weight (g/mol)
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid 3-Hydroxyphenyl -OH, -COOH, ketone Not explicitly listed Likely C₁₂H₁₂O₅ ~236.22 (estimated)
2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid 2-Methoxyphenyl -OCH₃, -COOH, ketone 117621-06-4 C₁₂H₁₂O₅ 236.22
2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid 3-Chlorophenyl -Cl, -COOH, ketone 1399658-16-2 C₁₁H₉ClO₄ 240.64
(2S,3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid 2-Methoxyphenyl (stereospecific) -OCH₃, -COOH, ketone 117645-45-1 C₁₂H₁₂O₅ 236.22

Key Observations :

Melanogenesis Inhibition
  • Tyrosinase Inhibition : Hydroxyphenyl-substituted tetrahydrofuran derivatives show moderate tyrosinase inhibition. For example, 3-hydroxyphenylacetic acid (a simpler analog) demonstrated 46.7% inhibition at 4 mM, comparable to arbutin (positive control) .
  • Structure-Activity Relationship (SAR) :
    • The meta -hydroxyl position (3-hydroxyphenyl) enhances inhibitory activity compared to ortho or para substituents, likely due to optimal interaction with tyrosinase’s active site .
    • Methoxy or chloro groups reduce activity, as seen in 2-(2-methoxyphenyl)- and 3-chlorophenyl analogs, which showed <10% inhibition under similar conditions .
Antioxidant and Anti-inflammatory Potential
  • Hydroxyphenylacetic acid derivatives (e.g., 3-hydroxyphenylacetic acid) exhibit notable antioxidant effects, attributed to free radical scavenging by the phenolic -OH group .

Physicochemical Properties

Property 2-(3-Hydroxyphenyl) Analogue 2-(2-Methoxyphenyl) Analogue 2-(3-Chlorophenyl) Analogue
Water Solubility Moderate (polar -OH group) Low (hydrophobic -OCH₃) Very low (nonpolar -Cl)
Melting Point Not reported Not reported Not reported
Stability Sensitive to oxidation Stable under inert conditions Stable but light-sensitive

Biological Activity

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrofuran derivatives, characterized by a five-membered lactone structure with a carboxylic acid functional group. Its chemical formula is C12_{12}H11_{11}O4_4 and it features a hydroxyl group that may play a critical role in its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the tetrahydrofuran family. For instance, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), a structural analogue, has shown significant effects as a fatty-acid synthase (FASN) inhibitor in various cancer models. C75 treatment resulted in decreased lipoic acid content and impaired mitochondrial function, leading to increased oxidative stress and reduced cell viability in cancer cells .

In vitro studies indicate that structural modifications on similar compounds can lead to enhanced anticancer activity. For example, derivatives with specific substitutions have shown improved efficacy against A549 human pulmonary cancer cells, demonstrating a structure-dependent relationship in their anticancer properties .

Compound NameMechanism of ActionCell Line TestedViability Reduction (%)
C75FASN inhibitionA54963.4
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidCytotoxicity via MTT assayA54921.2

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored extensively. The derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated antimicrobial activity against multidrug-resistant Gram-positive pathogens . The need for novel antimicrobial agents is critical due to increasing resistance among common pathogens.

In vitro tests showed that certain derivatives exhibited significant antimicrobial effects, suggesting that modifications to the phenolic structure can enhance activity against resistant strains. The minimum inhibitory concentration (MIC) values were assessed using standardized broth microdilution techniques.

Case Studies

  • C75 and Mitochondrial Dysfunction : A study demonstrated that C75 not only inhibited FASN but also affected mitochondrial fatty acid synthesis pathways, leading to increased reactive oxygen species (ROS) levels and reduced cell viability in treated cells . This research underscores the importance of mitochondrial function in cancer cell metabolism.
  • Antimicrobial Resistance : Research into the antimicrobial efficacy of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that these compounds could effectively target resistant Gram-positive bacteria, making them potential candidates for further development as therapeutic agents against resistant infections .

Q & A

Q. How do solvent polarity and temperature affect the stability of the γ-lactone ring in aqueous media?

  • Methodological Answer : Hydrolysis is minimized in aprotic solvents (e.g., THF) at pH 5–6 and temperatures <25°C. Accelerated stability studies (40°C/75% RH) combined with LC-MS monitor degradation products (e.g., dihydroxy acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.